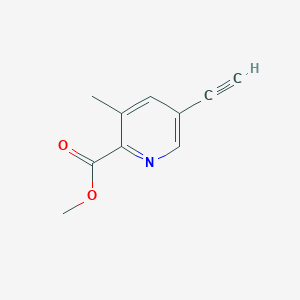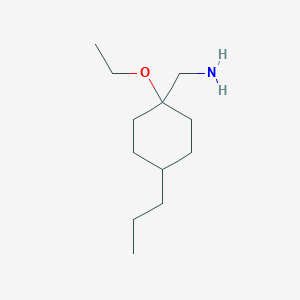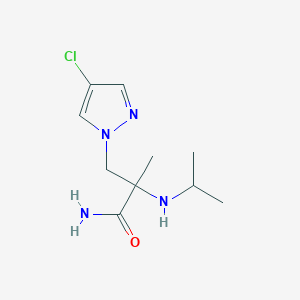
3-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a chloro group at the 4-position of the pyrazole ring and an isopropylamino group attached to a 2-methylpropanamide moiety. Due to its unique structure, it has garnered interest in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with β-chloroethyl acrylate to form the pyrazole core, followed by subsequent functionalization. The isopropylamino group can be introduced through reductive amination of the corresponding ketone or aldehyde.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism by which 3-(4-Chloro-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide exerts its effects involves interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1H-pyrazole-1-carboxamide: Similar structure but lacks the isopropylamino group.
2-(Isopropylamino)-2-methylpropanamide: Lacks the chloro-substituted pyrazole ring.
3-(4-Chloro-1H-pyrazol-1-yl)propanamide: Similar pyrazole core but different amide group.
Uniqueness: The presence of both the chloro group on the pyrazole ring and the isopropylamino group on the propanamide moiety makes this compound unique, contributing to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of 3-(4-Chloro-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C10H17ClN4O |
|---|---|
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
3-(4-chloropyrazol-1-yl)-2-methyl-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-7(2)14-10(3,9(12)16)6-15-5-8(11)4-13-15/h4-5,7,14H,6H2,1-3H3,(H2,12,16) |
InChI-Schlüssel |
IPWCJTHSSNEGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)(CN1C=C(C=N1)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


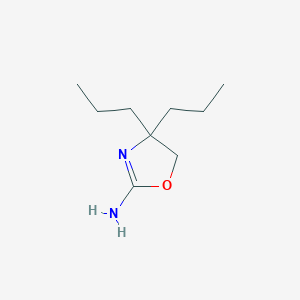
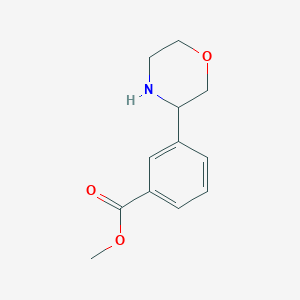
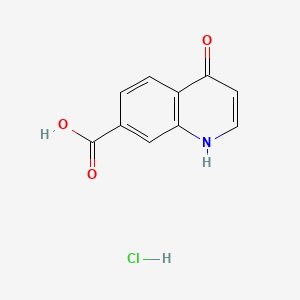

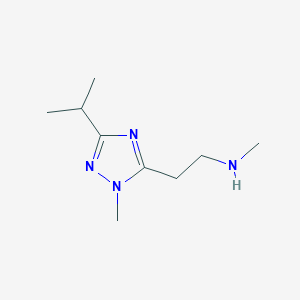
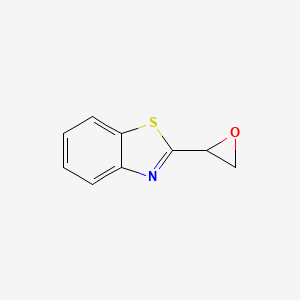
![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)
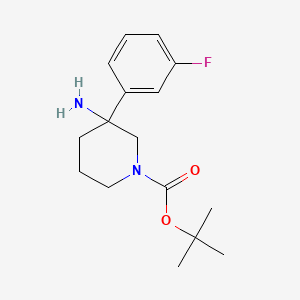
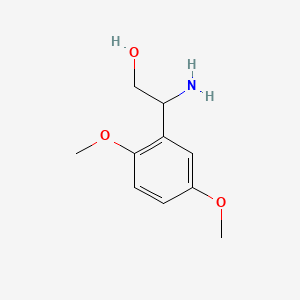
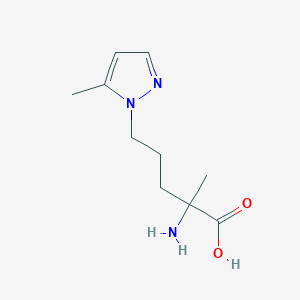
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
